

Preclinical Safety and Toxicology Profile of Tolazamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: Tolazamide

Cat. No.: B1682395

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of **Tolazamide**, a first-generation sulfonylurea used in the management of type 2 diabetes. The information herein is intended to support research, development, and regulatory activities related to this compound.

Executive Summary

Tolazamide has been evaluated in a range of preclinical toxicology studies to characterize its safety profile. Key findings indicate that it is not carcinogenic in long-term bioassays in rats and mice. Reproductive toxicology studies in rats have shown some effects on litter size at high doses, but no teratogenic effects have been observed. The primary pharmacological effect of **tolazamide**, and a key consideration in its toxicological profile, is its potential to induce hypoglycemia. However, specific quantitative data from acute, subchronic, and chronic toxicity studies, as well as comprehensive genotoxicity and safety pharmacology data, are not extensively available in the public domain. This guide summarizes the available information and highlights areas where data is limited.

Mechanism of Action

Tolazamide is an oral hypoglycemic agent that primarily acts by stimulating insulin release from pancreatic β -cells. This action is dependent on the presence of functional β -cells. The mechanism involves the binding of **tolazamide** to the sulfonylurea receptor 1 (SUR1) subunit of

the ATP-sensitive potassium (K-ATP) channels in the pancreatic β -cell membrane. This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules.



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Figure 1: Signaling pathway of **Tolazamide**-induced insulin secretion.

Toxicology Profile

Acute Toxicity

Specific LD₅₀ values for **tolazamide** from acute oral toxicity studies in rodents (e.g., rats and mice) are not readily available in publicly accessible literature. General acute toxicity testing protocols, such as those outlined in OECD Guideline 401, typically involve single-dose administration to animals followed by observation for mortality and clinical signs of toxicity over a 14-day period.

Experimental Protocol (General - OECD 401):

- Test Species: Rat or mouse.
- Route of Administration: Oral gavage.
- Dose Levels: A range of doses to determine the dose causing 50% mortality (LD₅₀).
- Observation Period: At least 14 days.
- Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

Subchronic and Chronic Toxicity

Information on the No Observed Adverse Effect Level (NOAEL) from 90-day subchronic oral toxicity studies in rodents and non-rodents (e.g., dogs) is not publicly available for **tolazamide**. Similarly, detailed histopathological findings from long-term studies are limited.

A 103-week carcinogenicity bioassay was conducted in both rats and mice.

Data Presentation: Chronic Toxicity and Carcinogenicity

Study	Species	Duration	Findings	Citation
Carcinogenicity Bioassay	Fischer 344 Rats	103 weeks	No evidence of carcinogenicity.	[1][2]
Carcinogenicity Bioassay	B6C3F1 Mice	103 weeks	No evidence of carcinogenicity.	[2]

Experimental Protocol (General - OECD 451: Carcinogenicity Studies):

- Test Species: Typically rats and mice.
- Route of Administration: Usually dietary or via gavage.
- Dose Levels: At least three dose levels plus a control group. The highest dose should induce minimal toxicity without significantly altering lifespan.
- Duration: 18-24 months for mice and 24 months for rats.
- Endpoints: Survival, clinical signs, body weight, food consumption, hematology, clinical chemistry, and comprehensive histopathological examination of all organs and tissues.

Genetic Toxicology

Specific results for **tolazamide** from a standard battery of genotoxicity tests (Ames test, in vitro chromosomal aberration assay, and in vivo micronucleus test) are not available in the public domain.

Experimental Protocols (General):

- Bacterial Reverse Mutation Test (Ames Test - OECD 471): This test uses several strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations (base-pair substitutions and frameshifts). The test compound is incubated with the bacterial strains, with and without metabolic activation (S9 mix), and the number of revertant colonies is counted.
- In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This assay assesses the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells. Cells are treated with the test substance at various concentrations, with and without metabolic activation, and metaphase chromosomes are examined for aberrations.
- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This test evaluates the potential of a substance to induce chromosomal damage in vivo. Rodents are treated with the test substance, and bone marrow or peripheral blood is collected to assess the frequency of micronucleated erythrocytes.

Reproductive and Developmental Toxicology

Tolazamide has been evaluated for its effects on reproduction and development in rats.

Data Presentation: Reproductive and Developmental Toxicology

Study Type	Species	Dose	Findings	Citation
Teratogenicity	Rat	10 times the human dose	Decreased litter size.	[1]
Teratogenicity	Rat	10 times the human dose	No teratogenic effects in the offspring.	[1]

Experimental Protocol (General - OECD 414: Prenatal Developmental Toxicity Study):

- Test Species: Typically rats or rabbits.
- Route of Administration: Oral or other relevant route.

- Dose Levels: At least three dose levels plus a control group, with the highest dose inducing some maternal toxicity.
- Treatment Period: Throughout the period of organogenesis.
- Endpoints: Maternal clinical signs, body weight, food consumption, and reproductive outcomes. Fetal evaluations include external, visceral, and skeletal examinations for malformations and variations.

Safety Pharmacology

Specific studies on the effects of **tolazamide** on the cardiovascular, respiratory, and central nervous systems are not publicly available. The ICH S7A guideline recommends a core battery of safety pharmacology studies to investigate the potential undesirable pharmacodynamic effects of a substance on these vital functions before first-in-human administration.

Experimental Protocols (General - ICH S7A):

- Cardiovascular System: In vivo studies in conscious, telemetered animals (e.g., dogs) to assess effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters, including the QT interval.
- Respiratory System: Studies in conscious, unrestrained animals (e.g., rats) using whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume.
- Central Nervous System: A functional observational battery (FOB) or a modified Irwin test in rodents to assess effects on behavior, coordination, sensory and motor reflexes, and body temperature.

Discussion and Conclusion

The available preclinical data for **tolazamide** indicate a lack of carcinogenic potential in long-term studies in rats and mice. While high doses have been associated with reduced litter size in rats, the compound did not demonstrate teratogenic effects. The most prominent toxicological concern, stemming from its primary pharmacological action, is hypoglycemia.

Significant gaps exist in the publicly available preclinical safety database for **tolazamide**. The absence of quantitative data from acute, subchronic, and chronic toxicity studies, as well as the lack of specific genotoxicity and safety pharmacology data, limits a comprehensive modern assessment of its toxicological profile. For a drug developed several decades ago, it is plausible that such studies were conducted to the standards of the time, but the detailed results are not readily accessible.

For drug development professionals, this highlights the importance of either generating new data according to current regulatory standards or conducting thorough literature and database searches beyond the public domain when considering this compound or its analogs for new therapeutic applications.

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References

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